3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline
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Overview
Description
3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline typically involves the condensation of o-phenylenediamine with various aldehydes or acids to form the benzimidazole core. This is followed by further derivatization to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of optoelectronic devices and materials due to its unique electronic properties
Mechanism of Action
The mechanism of action of 3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene
- 2-(1H-benzimidazol-2-yl)aniline
- 2-(1H-benzimidazol-2-yl)-3-oxo-4-(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)thio]butanenitrile .
Uniqueness
What sets 3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline apart is its unique structure, which allows for specific interactions with biological targets and its potential for diverse applications in various fields of research and industry .
Properties
CAS No. |
49860-99-3 |
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Molecular Formula |
C26H20N6O |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[6-[[2-(3-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline |
InChI |
InChI=1S/C26H20N6O/c27-17-5-1-3-15(11-17)25-29-21-9-7-19(13-23(21)31-25)33-20-8-10-22-24(14-20)32-26(30-22)16-4-2-6-18(28)12-16/h1-14H,27-28H2,(H,29,31)(H,30,32) |
InChI Key |
ZSCKIOPWUGLXOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)OC4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)N |
Origin of Product |
United States |
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